![molecular formula C21H21N3O B1224121 N-[4-(1-哌啶基)苯基]-2-喹啉甲酰胺](/img/structure/B1224121.png)
N-[4-(1-哌啶基)苯基]-2-喹啉甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide is an aromatic amide.
科学研究应用
神经药理学
N-[4-(1-哌啶基)苯基]-2-喹啉甲酰胺 (PK 8165) 表现出作为苯二氮卓受体部分激动剂的特性。它是苯二氮卓结合位点的竞争性抑制剂,并显示出 γ-氨基丁酸 (GABA) 的调节,表明全激动剂和拮抗剂之间发生了转变。PK 8165 本身不会改变小脑中的 cGMP 水平,但可以增强地西泮降低 cGMP 水平的作用 (Benavides 等人,1984).
抗肿瘤应用
与 N-[4-(1-哌啶基)苯基]-2-喹啉甲酰胺相关的 2-苯基喹啉-8-甲酰胺类化合物显示出作为最小 DNA 插层抗肿瘤剂的潜力。它们在体内表现出实体瘤活性,某些衍生物在白血病和实体瘤模型中起效 (Atwell 等人,1989).
影像和放射性配体应用
喹啉-2-甲酰胺衍生物,包括 N-[4-(1-哌啶基)苯基]-2-喹啉甲酰胺,已被评估为用于外周苯二氮卓受体 (PBR) 成像的正电子发射断层扫描 (PET) 的潜在放射性配体。这些化合物对各种器官中的 PBR 表现出高特异性结合,表明它们在体内 PBR 成像中的效用 (Matarrese 等人,2001).
尿路选择性 α1-肾上腺素受体拮抗剂
新型芳基哌嗪,可能包括 N-[4-(1-哌啶基)苯基]-2-喹啉甲酰胺的衍生物,已被确定为 α1-肾上腺素受体拮抗剂。这些化合物在治疗与人类下尿路相关的疾病中具有潜在应用 (Elworthy 等人,1997).
属性
产品名称 |
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-(4-piperidin-1-ylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C21H21N3O/c25-21(20-13-8-16-6-2-3-7-19(16)23-20)22-17-9-11-18(12-10-17)24-14-4-1-5-15-24/h2-3,6-13H,1,4-5,14-15H2,(H,22,25) |
InChI 键 |
YJHVUWMPEWYYIX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
溶解度 |
0.2 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
![2-(5H-[1,2,4]triazolo[5,1-a]isoindol-2-yl)ethanethioamide](/img/structure/B1224039.png)
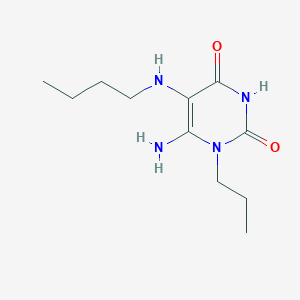
![(E)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B1224042.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1224043.png)
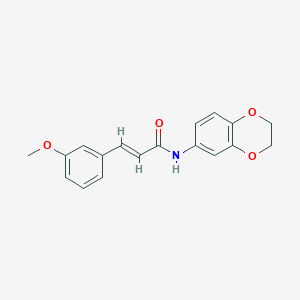
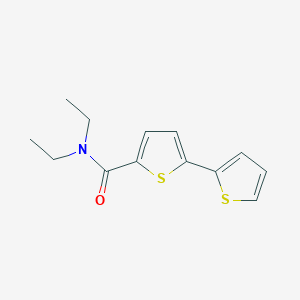
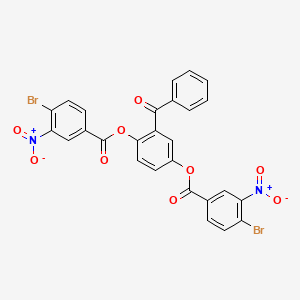
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
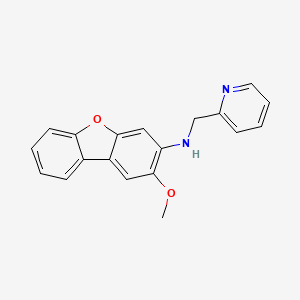
![1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole](/img/structure/B1224056.png)
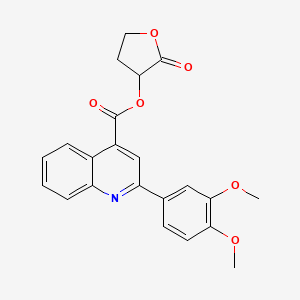
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)